

Application Notes and Protocols for Photobiotin-Based Protein Labeling

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a protein, is a fundamental technique in life sciences research. The high-affinity interaction between biotin and streptavidin is leveraged for various applications, including protein purification, immobilization, and detection. While traditional biotinylation methods often target primary amines on lysine residues using reagents like N-hydroxysuccinimide (NHS) esters, these approaches are ineffective for proteins lacking accessible primary amines. **Photobiotin** offers a powerful alternative for labeling these and other proteins in a non-specific manner.

Photobiotin is a photoactivatable analog of biotin.[1] It contains a photo-reactive aryl azide group that, upon activation with UV light, forms a highly reactive nitrene intermediate.[2] This intermediate can then non-selectively insert into C-H and N-H bonds in close proximity, resulting in the covalent attachment of biotin to the target protein. This method is particularly advantageous for labeling proteins that are difficult to modify with traditional amine-reactive reagents.

These application notes provide a comprehensive guide to using **photobiotin** for labeling proteins, with a focus on proteins that lack primary amines. Detailed protocols for labeling proteins in solution and on the cell surface are provided, along with data presentation and troubleshooting advice.

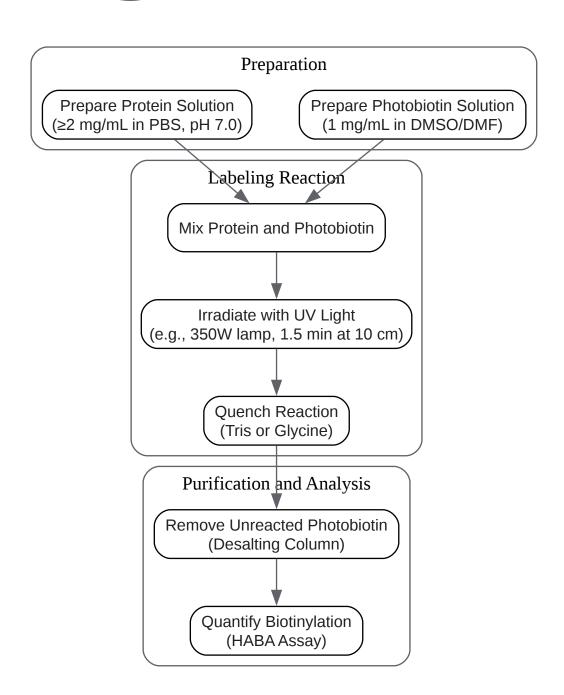


Principle of Photobiotin Labeling

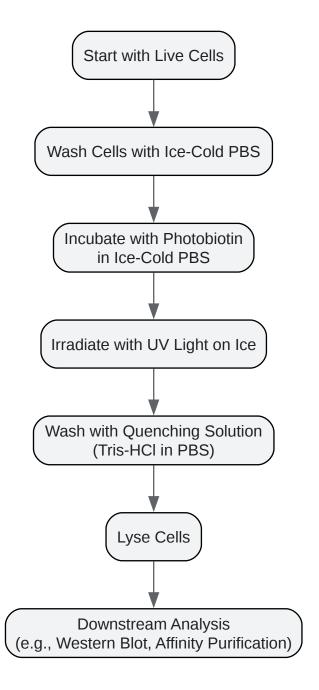
The mechanism of **photobiotin** labeling involves the photo-activation of an aryl azide group. Upon irradiation with UV light, typically between 320-350 nm, the aryl azide releases nitrogen gas (N₂) and forms a short-lived, highly reactive nitrene species.[2] This nitrene can then undergo a variety of reactions, including insertion into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds, to form stable covalent linkages with the target protein.[2] This non-specific reactivity allows for the labeling of a wide range of amino acid residues, making it an ideal choice for proteins with few or no accessible primary amines.











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References



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- 2. researchgate.net [researchgate.net]
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